Product packaging for 2-Methyl-5(4H)-oxazolone(Cat. No.:CAS No. 24474-93-9)

2-Methyl-5(4H)-oxazolone

Cat. No.: B1209495
CAS No.: 24474-93-9
M. Wt: 99.09 g/mol
InChI Key: WKIXQUMETCNZKK-UHFFFAOYSA-N
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Description

2-Methyl-5(4H)-oxazolone is a five-membered heterocyclic compound recognized as a versatile intermediate in organic synthesis and peptide chemistry. Its reactivity makes it a valuable building block for researchers developing novel compounds, including amino acids, amides, and various heterocyclic systems . In peptide synthesis, 2,4-dialkyl-5(4H)-oxazolones are well-established intermediates in aminolysis reactions . The mechanism of its reactions with nucleophiles like water and ammonia has been studied in detail, revealing a two-step process involving the formation of an α-hydroxyimine followed by tautomerization to the final product, such as a parent N-acetylamino acid or amide . Beyond peptide synthesis, the oxazolone scaffold is significant in medicinal chemistry and drug discovery. Oxazolone derivatives are investigated for a wide spectrum of biological activities, serving as key structural motifs in the development of potential therapeutic agents with anti-inflammatory, antioxidant, and enzyme-inhibitory properties . For instance, derivatives of 2-methyloxazol-5(4H)-one have been designed as potent and reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is a target in pain, inflammation, and cancer research . This product is intended for research purposes as a chemical intermediate and for use in assay development in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B1209495 2-Methyl-5(4H)-oxazolone CAS No. 24474-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4H-1,3-oxazol-5-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIXQUMETCNZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179241
Record name 2-Methyl-5(4H)-oxazolone
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24474-93-9
Record name 2-Methyl-5(4H)-oxazolone
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Record name 24474-93-9
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Record name 2-Methyl-5(4H)-oxazolone
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Record name 2-methyl-4,5-dihydro-1,3-oxazol-5-one
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Advanced Synthetic Methodologies for 2 Methyl 5 4h Oxazolone and Its Derivatives

Classical and Modified Erlenmeyer-Plochl Reaction

The Erlenmeyer-Plöchl reaction, first detailed in 1893, remains the most fundamental and widely utilized method for synthesizing azlactones. bu.edu.egmodernscientificpress.com It traditionally involves the condensation of an N-acylglycine with a carbonyl compound in the presence of acetic anhydride (B1165640). modernscientificpress.combiointerfaceresearch.com This reaction has been the subject of numerous modifications to improve yields, reduce reaction times, and expand its applicability under greener conditions. sci-hub.se

The quintessential method for preparing unsaturated 5(4H)-oxazolones is the Erlenmeyer synthesis, which involves the condensation of an aldehyde with an α-acyl amino acid, such as N-acetylglycine. bohrium.com The reaction is typically conducted by heating a mixture of N-acetylglycine, an appropriate aldehyde, anhydrous sodium acetate (B1210297), and acetic anhydride. ijsrst.comjddtonline.info Acetic anhydride serves both as the solvent and as a dehydrating agent to facilitate the cyclization of the N-acetylglycine to form the oxazolone (B7731731) ring. wikipedia.org Sodium acetate acts as the necessary base catalyst to promote the condensation. wikipedia.org

The process begins with the cyclization of N-acetylglycine in acetic anhydride to form the saturated 2-methyl-5(4H)-oxazolone intermediate. This intermediate possesses active protons on the C-4 methylene (B1212753) group, which then undergoes a Perkin-type condensation with the aldehyde, catalyzed by the sodium acetate, to yield the final 4-arylidene-2-methyl-5(4H)-oxazolone product. modernscientificpress.comcdnsciencepub.com The general procedure involves warming the reactants until a solution is formed, followed by heating for approximately one to two hours. d-nb.infojddtonline.info Upon cooling, the product crystallizes and can be isolated. jddtonline.info

Table 1: Typical Reactants and Conditions for Classical Erlenmeyer-Plochl Synthesis
Reactant/ConditionRole/ParameterTypical ExampleReference
N-Acetyl Glycine (B1666218)Amino acid precursorEquimolar to aldehyde ijsrst.com
Aromatic AldehydeCarbonyl sourcee.g., Benzaldehyde jddtonline.info
Acetic AnhydrideSolvent and Dehydrating AgentUsed in excess wikipedia.org
Sodium AcetateBase CatalystCatalytic amount wikipedia.org
TemperatureReaction ConditionHeating/Reflux (100–120°C)
Reaction TimeReaction Condition1-4 hours d-nb.info

In a move towards greener and more sustainable chemistry, mechanochemical methods have been developed for the synthesis of azlactones. bohrium.com This approach avoids the use of bulk solvents and often proceeds at room temperature, reducing energy consumption and simplifying product work-up. d-nb.infodntb.gov.ua The reaction is performed by grinding the solid reactants together in a mortar and pestle or a ball mill. d-nb.infoinnovareacademics.in

An efficient one-step mechanochemical process involves grinding a mixture of glycine, benzoyl chloride (to form the N-acyl glycine in situ), an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. d-nb.infobohrium.com The mechanical energy applied facilitates the reaction, which is typically complete within minutes. d-nb.info This method is noted for its high efficiency, excellent yields, and adherence to green chemistry principles, such as being solvent-free and having high atom economy. d-nb.infobohrium.com

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of oxazolones. biointerfaceresearch.com This non-conventional energy source provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govsphinxsai.com

In one approach, an equimolar mixture of hippuric acid (N-benzoyl glycine) and an aryl aldehyde in acetic anhydride is irradiated under microwaves, yielding the desired 4-arylidene-2-phenyl-5(4H)-ones in 70-75% yield within 4-5 minutes without the need for a catalyst. biointerfaceresearch.com Other protocols employ catalysts under microwave and solvent-free conditions. nih.gov For instance, catalysts such as dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium, or ruthenium(III) chloride have been shown to be highly efficient for this transformation, offering short reaction times and simple work-up procedures. nih.govsphinxsai.com

Alternative Cyclodehydration-Condensation Strategies

While the Erlenmeyer-Plochl reaction using acetic anhydride is standard, several alternative reagents and catalysts have been explored to overcome some of its limitations, such as harsh conditions or difficulties in product isolation. nih.govkoreascience.kr

Alternative dehydrating agents to acetic anhydride include sulfur trioxide in dimethylformamide (SO₃/DMF) and polyphosphoric acid (PPA). biointerfaceresearch.combiointerfaceresearch.com These reagents can be used to effect the cyclodehydration-condensation of N-acyl glycines with aldehydes. biointerfaceresearch.com PPA has been reported to give better yields in some cases. biointerfaceresearch.com A general procedure involves heating the N-acyl glycine and aldehyde in PPA, followed by pouring the mixture into water to precipitate the product. turkjps.org However, a significant drawback of PPA is the insolubility of many substrates, which can limit its general applicability. biointerfaceresearch.com

Zinc oxide (ZnO) has been identified as a highly efficient, mild, and inexpensive catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. scialert.net This method offers a straightforward and rapid procedure that can be carried out at room temperature. scialert.net

The reaction involves stirring a mixture of an aromatic aldehyde, hippuric acid, and a catalytic amount of ZnO in a solvent like ethanol (B145695) with acetic anhydride. scialert.netresearchgate.net The desired oxazolone derivatives are typically obtained in excellent yields within a short timeframe (e.g., 10-20 minutes). scialert.net The mild conditions and the ease of the procedure make ZnO catalysis an attractive alternative to the classical Erlenmeyer reaction. scialert.netniscpr.res.in

Table 2: Comparison of ZnO-Catalyzed Synthesis with a Conventional Method for 4-benzylidene-2-phenyloxazol-5(4H)-one
MethodCatalystSolventTemperatureTimeYieldReference
ConventionalSodium AcetateAcetic AnhydrideReflux2 h70% scialert.net
Developed MethodZinc Oxide (ZnO)EthanolRoom Temp.10 min92% scialert.net

Palladium(II) Acetate Catalysis

Palladium(II) acetate has emerged as an effective catalyst for the synthesis of unsaturated 5(4H)-oxazolone derivatives. researchgate.net This method often utilizes microwave irradiation and solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netbiointerfaceresearch.com The reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with aldehydes or ketones. biointerfaceresearch.com The use of palladium(II) acetate under these conditions has been shown to produce excellent yields of the desired oxazolone products with significantly reduced reaction times and a simplified work-up procedure. researchgate.net This catalytic approach is considered advantageous over many traditional methods due to its efficiency and more environmentally friendly profile. researchgate.net

One notable application involves the reaction of hippuric acid with various aryl aldehydes in the presence of a catalytic amount of palladium(II) acetate under microwave irradiation. This solvent-free approach provides a direct and high-yield route to 4-arylidene-2-phenyl-5(4H)-oxazolones. biointerfaceresearch.comscialert.net The intramolecular and intermolecular catalytic pathways of palladium(II) acetate play a crucial role in the formation of the oxazolone ring. researchgate.net

Utilizing Anhydrous Zinc Chloride

Anhydrous zinc chloride is another catalyst that has been successfully employed in the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. biointerfaceresearch.combibliomed.org This Lewis acid catalyst facilitates the cyclodehydration-condensation reaction between hippuric acid, an aromatic aldehyde, and acetic anhydride. biointerfaceresearch.com The use of anhydrous zinc chloride provides a viable method for the preparation of these oxazolone derivatives, although a variety of other catalysts have also been explored for this transformation. bibliomed.org Research has shown that zinc oxide (ZnO) can also serve as an efficient catalyst for a similar transformation, offering a straightforward and rapid method at room temperature in ethyl alcohol, resulting in excellent product yields. scialert.net

The reaction conditions for zinc chloride-catalyzed synthesis can be compared with other methods, highlighting its place among a range of catalytic options for oxazolone formation. scialert.netbibliomed.org

Green Synthesis Approaches for Oxazolones

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for oxazolone derivatives. These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

Several green strategies have been reported, including:

Microwave-assisted synthesis: This technique, often performed under solvent-free conditions, significantly accelerates the reaction rate and often leads to higher yields. biointerfaceresearch.comnih.gov Catalysts such as palladium(II) acetate, calcium acetate, and various solid acids like dodecatungstophosphoric acid have been effectively used in conjunction with microwave irradiation. scialert.netnih.gov

Mechanochemical synthesis: This solvent-free approach involves the grinding of reactants, such as glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.govd-nb.infobohrium.com This method is noted for its simplicity, high atom economy, and environmental friendliness as it eliminates the need for a reaction solvent and heating. nih.govd-nb.info

Use of eco-friendly catalysts: Catalysts like zinc oxide, montmorillonite (B579905) K-10, and reusable combinations like Al2O3-H3BO3 have been employed to promote the synthesis of oxazolones under milder and more sustainable conditions. biointerfaceresearch.comscialert.net

These green methodologies offer significant advantages over traditional synthetic routes by being more economical, safer, and having a lower environmental impact. nih.govd-nb.info

Multi-component Reactions for Oxazolone Synthesis

Multi-component reactions (MCRs) have gained prominence as a powerful tool for the efficient construction of complex molecules like oxazolones in a single step from three or more starting materials. nih.govd-nb.infobohrium.com This approach is highly convergent and atom-economical, making it an attractive strategy in modern organic synthesis.

A notable example is the one-pot synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones via a mechanochemical MCR. nih.govd-nb.info This method involves grinding a mixture of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a minimal amount of acetic anhydride. nih.govd-nb.infobohrium.com This process is not only solvent-free but also circumvents the need to pre-synthesize hippuric acid, which is a common intermediate in traditional two-step procedures. bohrium.com The efficiency of such MCRs can be evaluated using metrics like yield economy, which assesses the conversion efficiency of the reaction. nih.govd-nb.info

The development of MCRs for oxazolone synthesis aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often avoiding the use of volatile organic solvents. nih.govd-nb.info

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is of great importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

A significant advancement in this area is the use of ruthenium-photocatalyzed [2+2] photocycloaddition of (Z)-4-aryliden-5(4H)-oxazolones. nih.govacs.org This method allows for the completely regio- and stereoselective formation of cyclobutane-bis(oxazolone)s as single stereoisomers. The reaction is typically carried out in a deoxygenated solvent like dichloromethane (B109758) at room temperature, using blue light irradiation in the presence of a ruthenium-based photocatalyst. nih.govacs.org The resulting cyclobutanes can be further transformed into valuable bis-amino acid derivatives. nih.govacs.org

The Erlenmeyer synthesis, a classical method, generally yields the thermodynamically more stable (Z)-isomer of 4-arylidene-5(4H)-oxazolones stereoselectively. csic.es However, modern techniques like the aforementioned photocatalysis offer access to unique and complex stereochemical architectures that are not readily accessible through traditional methods.

Synthesis of Specific Substituted this compound Derivatives for Targeted Research

The synthesis of specifically substituted this compound derivatives is crucial for targeted research, including the development of new therapeutic agents and functional materials. researchgate.netnih.goviums.ac.irclockss.org By modifying the substituents at various positions of the oxazolone ring, chemists can fine-tune the chemical and biological properties of the resulting molecules.

For instance, new substituted oxazolone derivatives have been synthesized via the Erlenmeyer condensation of N-acyl amino acids with a variety of aromatic aldehydes. researchgate.netiums.ac.ir These derivatives often incorporate specific functional groups or heterocyclic moieties to investigate their potential as antimicrobial, anticancer, or anti-inflammatory agents. researchgate.netnih.gov

The synthetic strategies often involve multi-step sequences. For example, a key intermediate might be synthesized and then further functionalized. researchgate.net The structures of these novel compounds are rigorously characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. researchgate.net

Here is a table summarizing some examples of synthesized substituted oxazolone derivatives and their potential applications:

Derivative TypeSynthetic ApproachPotential Application
2-Aryl-4-(4-methoxybenzylidene)-5-oxazolonesErlenmeyer condensation of substituted benzoyl glycines with p-anisaldehyde. biointerfaceresearch.comAnticancer agents. biointerfaceresearch.com
5(4H)-Oxazolone-based sulfonamidesReaction of a sulfonamide-containing acid with various aldehydes using acetic anhydride and sodium acetate. nih.govAntimicrobial, anti-virulence, and anticancer agents. nih.gov
2-[4-(Substituted benzylidene)-5-oxo-4,5-dihydro-oxazol-2-ylmethyl]-isoindole-1,3-dione derivativesErlenmeyer condensation of phthaloylglycylglycine with different aldehydes. iums.ac.irAntimicrobial agents. iums.ac.ir
Oxazolo[4,5-b]pyridine derivativesHeating 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of PPSE or PPA. clockss.orgGlycoprotein GPIIb/GPIIIa antagonists. clockss.org
5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivativesMulti-step synthesis involving the formation of pyrazole (B372694) and oxazole (B20620) rings. researchgate.netAnticancer agents. researchgate.net
2-methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-oneSynthesis involving the condensation with cinnamaldehyde. ajrconline.orgTyrosinase inhibitors. ajrconline.org

This targeted synthesis allows for the exploration of structure-activity relationships and the development of oxazolone derivatives with optimized properties for specific applications.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 5 4h Oxazolone

Nucleophilic Ring-Opening Reactions

The strained five-membered ring of 2-methyl-5(4H)-oxazolone is prone to cleavage by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, providing pathways to important molecular scaffolds. The electrophilic character of the carbonyl carbon at position 5 invites nucleophilic attack, leading to the opening of the oxazolone (B7731731) ring. researchgate.net

Hydrolysis to Alpha-Amino Acids and Esters

The hydrolysis of this compound derivatives is a fundamental reaction that yields α-amino acids or their corresponding esters. This process involves the nucleophilic attack of water on the carbonyl group of the oxazolone ring. The resulting ring-opened intermediate then rearranges to form the amino acid. acs.org

In the presence of alcohols, a similar reaction, alcoholysis, occurs to produce α-amino acid esters. This dynamic kinetic resolution process has been shown to be an effective method for generating enantiomerically enriched α-amino acid derivatives from racemic oxazolones. acs.orgacs.org For instance, the methanolytic dynamic kinetic resolution of various oxazolones, catalyzed by a tetrapeptide, has been reported to yield methyl ester products with high enantiomeric ratios. acs.org

Aminolysis Reactions, including with Ammonia (B1221849) and Hydrazides

Aminolysis, the reaction with ammonia or amines, is a key transformation of this compound, leading to the formation of N-acylamino amides. nih.gov This reaction is particularly significant in peptide synthesis, where oxazolones can act as activated intermediates. nih.gov The reaction with hydrazides proceeds in a similar manner, yielding the corresponding hydrazide derivatives.

Computational studies using MOPAC molecular orbital programs at the AM1 level have elucidated the elementary reaction pathways for the addition of ammonia to this compound. nih.gov These studies indicate a two-step mechanism involving the initial formation of an α-hydroxyimine intermediate, which subsequently tautomerizes to the final N-acetylamino amide product. nih.gov

Reaction with Water in Gas Phase and Weakly Polar Media

The reactivity of this compound with water has been investigated in both the gas phase and weakly polar media. nih.gov Theoretical calculations have provided insights into the geometric and energetic characteristics of these reactions. nih.gov The findings support a two-step mechanism for the addition of water, analogous to that proposed for aminolysis. nih.gov This involves the formation of an α-hydroxyimine intermediate followed by tautomerization to the corresponding N-acetylamino acid. nih.gov

Reactivity with Other Nucleophiles

Beyond water and amines, this compound reacts with a range of other nucleophiles. The electrophilic nature of the carbonyl group facilitates attack by various nucleophilic species, leading to ring-opened products. researchgate.net This reactivity has been exploited in the synthesis of diverse molecular structures. For example, the reaction of oxazolones with secondary amines like morpholine (B109124) and piperazine (B1678402) under microwave irradiation has been used to produce benzamides in good yields. nih.gov

The table below summarizes the outcomes of nucleophilic ring-opening reactions with various nucleophiles.

NucleophileReaction TypeProduct
WaterHydrolysisAlpha-amino acid
Alcohol (e.g., Methanol)AlcoholysisAlpha-amino acid ester
AmmoniaAminolysisN-acylamino amide
HydrazideAminolysisN-acylamino hydrazide
Secondary Amine (e.g., Morpholine)AminolysisBenzamide (B126) derivative

Reactivity of the Exocyclic Double Bond

For derivatives of this compound that possess an exocyclic double bond at the 4-position, such as (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, this structural feature introduces an additional site of reactivity. This double bond can participate in various addition reactions, most notably cycloadditions. unirioja.es

Diels-Alder Cycloadditions

The exocyclic double bond of unsaturated 5(4H)-oxazolones can function as a dienophile in Diels-Alder reactions. unirioja.es This [4+2] cycloaddition reaction involves the concerted interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile (the exocyclic double bond of the oxazolone). youtube.comorganic-chemistry.org The reaction results in the formation of a six-membered ring, providing a powerful tool for the synthesis of complex cyclic and bicyclic structures. youtube.com

For instance, (Z)-2-methyl-4-benzylidene-5(4H)-oxazolone has been shown to react with cyclopentadiene (B3395910) in the presence of a Lewis acid like aluminum chloride (AlCl3) to yield the corresponding [4+2] cycloadducts. unirioja.es The reaction has also been extended to other dienes such as 2,3-dimethyl-1,3-butadiene (B165502) and 1,3-cyclohexadiene, consistently producing the expected [4+2] cycloaddition products. unirioja.es The hydrolysis or aminolysis of these Diels-Alder adducts can subsequently provide access to novel amino acids and peptides. unirioja.es

The table below provides examples of Diels-Alder reactions involving unsaturated oxazolones.

DieneDienophileConditionsProduct Type
Cyclopentadiene(Z)-2-methyl-4-benzylidene-5(4H)-oxazoloneAlCl3[4+2] Cycloadduct
2,3-Dimethyl-1,3-butadiene(Z)-4-arylidene-5(4H)-oxazoloneHeat[4+2] Cycloadduct
1,3-Cyclohexadiene(Z)-4-arylidene-5(4H)-oxazoloneHeat[4+2] Cycloadduct

Cyclopropanation Reactions

While the broader class of 5(4H)-oxazolones can function as tautomeric 1,3-dipoles in cycloaddition processes, specific details regarding the cyclopropanation reactions of this compound are not extensively documented in the provided results. biointerfaceresearch.com The general reactivity of 5(4H)-oxazolones suggests they can react with electrophiles at the C-4 position via their resonance-stabilized anions. biointerfaceresearch.com This reactivity forms the basis for their potential participation in reactions like cyclopropanation, although further research is needed to elucidate the specific conditions and mechanisms for this compound itself.

Michael Addition Reactions

The this compound moiety is a key participant in Michael addition reactions, a type of conjugate addition. youtube.com This reaction is fundamental in organic chemistry for forming carbon-carbon bonds. youtube.com In the context of oxazolones, the reaction typically involves a stabilized enolate, which acts as the Michael donor, attacking the beta-carbon of a conjugated carbonyl compound, the Michael acceptor. youtube.com This process is a substitution reaction at the beta-carbon, not the alpha-carbon. youtube.com

Electrophilic Attack at C-2 and C-4 Positions

The chemistry of 5(4H)-oxazolones is characterized by their reactivity towards electrophiles. biointerfaceresearch.com While nucleophilic attack at the C-2 position can occur, reactions with electrophiles are more common at the C-4 position through the formation of a resonance-stabilized anion. biointerfaceresearch.com Less frequently, electrophilic attack can also happen at the C-2 position. biointerfaceresearch.com The specific positions of attack, C-2 and C-4, are considered crucial for the varied biological activities observed in oxazolone derivatives. sphinxsai.com

Racemization and Ionization Kinetics in Peptide Synthesis

The racemization of this compound is a critical consideration in peptide synthesis, as these molecules are recognized as intermediates in certain aminolysis reactions. nih.govacs.org The process is closely linked to the acidity of the alpha-proton and the polarity of the solvent, which influence the rates of ionization and ring-opening. acs.orgmdpi.com

Role of Alpha-Proton Acidity

The acidity of the α-proton in 5(4H)-oxazolones is described as anomalously high, with a pKa of approximately 9. acs.org This high acidity facilitates easy epimerization and rapid equilibration of enantiomers through an aromatic oxazole (B20620) enol intermediate. acs.org The acidity is influenced by the substituents on the oxazolone ring. For instance, oxazolones with β-disubstitution may exhibit increased acidity of the α-proton. acs.org The stability of the resulting conjugate base (enolate) is a key factor; for example, a β-diketone, which has an alpha-carbon flanked by two carbonyl groups, has a significantly lower pKa (around 9) because the negative charge on the conjugate base is stabilized by resonance over two oxygen atoms. youtube.comyoutube.com

Influence of Solvent Polarity on Ionization and Ring Opening Rates

Solvent polarity plays a significant role in the reactivity of oxazolones. mdpi.com The interaction between the chromophoric groups of the oxazolone and the solvent can be described by non-specific interactions like dipolarity and polarizability, as well as specific interactions such as hydrogen bonding. mdpi.com For some azulenyl-vinyl-oxazolones, a change in solvent polarity from a nonpolar solvent like dioxane to a polar solvent like dimethyl sulfoxide (B87167) (DMSO) results in a noticeable shift in the maximum absorption band to longer wavelengths, indicating a change in the electronic distribution within the molecule. mdpi.com This solvatochromism suggests that the polarity of the microenvironment can influence the electronic state and, by extension, the reactivity of the oxazolone ring. The reactivity of certain aromatic o-quinones, for instance, increases as solvent polarity decreases due to an inversion of triplet states. rsc.org While this is not directly about this compound, it illustrates the principle of how solvent polarity can dramatically affect reaction pathways.

Mechanism of Formation of Triazole Ring via Ring-Opening

The formation of a triazole ring from a this compound core is a significant transformation that proceeds through a sophisticated ring-opening mechanism. Research has demonstrated that (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones can react with hydrazide nucleophiles to yield 1,2,4-triazole-substituted (Z)-α-dehydroarylalanines as the primary products. clockss.org This reaction provides a novel pathway for constructing the triazole heterocycle.

The mechanism is initiated by the nucleophilic attack of the hydrazide on the oxazolone ring. The oxazolone structure presents multiple electrophilic sites susceptible to attack. clockss.org Specifically, a competitive reaction occurs between the nucleophilic addition to the endocyclic C=N double bond and the exocyclic C=O double bond. clockss.org

The proposed dominant pathway for triazole formation involves the following steps: clockss.org

Nucleophilic Addition: The hydrazino nitrogen of the hydrazide derivative preferentially attacks the C=N double bond of the oxazolone ring. This addition is reversible and leads to the formation of a key adduct intermediate (I).

Ring-Opening: The adduct (I) undergoes a ring-opening step through the cleavage of the C–O bond. This process results in the formation of an iminomethylamino intermediate (IV).

Intramolecular Cyclization: An intramolecular nucleophilic attack occurs where the iminomethyl nitrogen attacks the acyl carbonyl carbon. This step generates a tetrahedral intermediate (V).

Dehydration: The final step involves the dehydration of the tetrahedral intermediate (V), which leads to the formation of the stable, aromatic (Z)-isomer of the 1,2,4-triazole (B32235) ring.

A competing, minor reaction involves the hydrazide attacking the C=O double bond of the oxazolone ring, which leads to a different ring-opened product rather than the triazole. clockss.org The distribution between these pathways and the resulting product composition is influenced by steric and electronic factors of the substituents on both the oxazolone and the hydrazide, as well as the polarity of the solvent used. clockss.org

Research Findings on Substituent and Solvent Effects

Detailed studies have investigated how various factors influence the product distribution in the reaction between (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones and hydrazides. The yield of the major triazole product is dependent on the electronic nature of the aryl group on the oxazolone, the acyl group on the hydrazide, and the solvent polarity. clockss.org Computational calculations (MM2 and PM5) have supported the proposed mechanism where the triazole ring is constructed via the preferential nucleophilic addition to the C=N double bond. clockss.org

The table below summarizes the observed effects on the formation of the major triazole product, (Z)-2-(3-methyl-5-substituted-1,2,4-triazol-4-yl)-3-aryl-2-propenoic acids.

FactorObservationOutcome on Triazole Formation
Aryl Substituent (on Oxazolone) Electron-withdrawing groups on the arylmethylene moiety.Enhances the electrophilicity of the C=N bond, favoring the nucleophilic attack required for triazole formation.
Acyl Substituent (on Hydrazide) Steric hindrance in the acyl group of the hydrazide.Can influence the regioselectivity of the attack, potentially altering the ratio of isomeric products.
Solvent Polarity Increased solvent polarity.Affects the stability of the intermediates and transition states, thereby influencing the product distribution. clockss.org

Another related mechanism for generating a triazole precursor involves the reaction of oxazolones with azodicarboxylates. acs.org This reaction is proposed to proceed via an electrophilic attack of the oxazolone on the azodicarboxylate, forming a dipolar intermediate. This intermediate subsequently undergoes ring-opening to generate a nitrilium intermediate, which then cyclizes through a 5-endo-dig closure to yield a 1,2,4-triazoline. acs.org These triazolines can then be readily converted to the corresponding 1,2,4-triazoles. acs.org

Applications of 2 Methyl 5 4h Oxazolone in Organic Synthesis

Precursors for Alpha-Amino Acid and Peptide Synthesis

2-Methyl-5(4H)-oxazolone and its derivatives, often referred to as azlactones, are well-established precursors in the synthesis of α-amino acids and their derivatives. lookchem.comkoreascience.krresearchgate.net The reactivity of the oxazolone (B7731731) ring allows for nucleophilic opening, which serves as a key step in the formation of α,β-dehydroamino acid derivatives. These unsaturated amino acid derivatives are, in turn, crucial intermediates for accessing a variety of α-amino acids. csic.es

Synthesis of Non-Proteinogenic Alpha-Amino Acid Derivatives

The utility of this compound extends to the synthesis of non-proteinogenic α-amino acids, which are amino acids not naturally encoded in the genetic code. These unique amino acids are of significant interest in medicinal chemistry and drug development. The alcoholytic dynamic kinetic resolution of oxazol-5(4H)-ones has proven to be an important method for preparing a wide variety of enantiomerically enriched α-amino acid derivatives, including many that are non-proteinogenic. acs.orgacs.org For instance, research has demonstrated the synthesis of conformationally constrained hydroxy-α-amino acids, which are analogues of serine and phenylalanine, using a derivative of this compound as a starting material. unirioja.es This highlights the compound's role in creating structurally novel amino acids with potential biological activities. unirioja.es

Dynamic Kinetic Resolution in Amino Acid Derivatization

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials. In the context of this compound and its derivatives (azlactones), DKR is particularly effective for producing enantiomerically enriched α-amino acid derivatives. acs.orgacs.org This process takes advantage of the acidity of the α-proton on the oxazolone ring, which allows for easy epimerization and rapid equilibration of the enantiomers. acs.orgacs.org A chiral catalyst then selectively reacts with one enantiomer, leading to a high enantiomeric excess of the desired product. acs.orgacs.org Various catalysts, including transition metal complexes and small organic molecules, have been successfully employed in the DKR of oxazolones. acs.orgresearchgate.net

A notable example involves the use of a tetrapeptide to catalyze the methanolytic DKR of oxazol-5(4H)-ones. acs.orgacs.orgnih.gov This peptide-catalyzed process yields methyl ester products with high levels of enantioinduction, particularly for oxazolones with benzylic-type substituents. acs.orgacs.orgnih.gov

Catalyst TypeExampleApplication in DKR of OxazolonesReference
PeptideTetrapeptideCatalyzes methanolytic DKR with high enantioinduction. acs.orgacs.org
OrganocatalystThiourea-basedEfficient alcoholytic ring opening of azlactones. ijsrp.org
OrganocatalystBenzotetramisole (BTM)Promotes DKR of azlactones for α-amino acid ester synthesis. ijsrp.org

Peptide-Catalyzed Conversions

Peptides themselves have emerged as effective catalysts for the conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives. acs.orgacs.org Research has focused on the development and optimization of short peptides that can catalyze these transformations with high selectivity. acs.orgacs.orgnih.gov For example, a tetrapeptide was developed that catalyzes the dynamic kinetic resolution of various oxazolones through methanolysis, affording the corresponding α-amino acid methyl esters in high enantiomeric ratios. acs.orgacs.orgnih.gov The mechanism of this catalysis has been investigated through structural studies of the peptide, revealing the importance of its secondary structure in achieving high levels of stereocontrol. acs.org

Intermediates for Complex Organic Molecules

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. lookchem.comcymitquimica.com Its structure provides a scaffold that can be elaborated through various chemical reactions. For instance, derivatives of this compound, such as 4-benzylidene-2-methyloxazol-5(4H)-one, serve as important intermediates in the production of biologically active compounds for the agrochemical industry. lookchem.com The versatility of the oxazolone ring allows for modifications that lead to a diverse range of molecular architectures. ontosight.ai

Building Blocks for Heterocyclic Systems

This compound is a versatile precursor for the synthesis of various other heterocyclic systems. lookchem.comresearchgate.net The oxazolone ring can undergo ring-opening and subsequent cyclization reactions to form new heterocyclic structures.

Synthesis of Oxazoles

One of the prominent applications of this compound and its derivatives is in the synthesis of oxazoles. rsc.org Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, and they are found in many biologically active natural products and pharmaceutical agents. The conversion of oxazolones to oxazoles often involves a Robinson-Gabriel type synthesis or related methodologies. For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles has been developed using oxazolone templates. rsc.org

Synthesis of Imidazolones and Imidazolines

This compound and its derivatives are pivotal starting materials for the synthesis of imidazolones and imidazolines, which are five-membered heterocyclic compounds containing nitrogen.

One common method involves the condensation of 4-substituted benzylidene-2-methyl-5-oxazolones with aromatic amines. For instance, the reaction of 2-methyl-4-(substituted benzylidene)-5-oxazolones with various aromatic amines in the presence of a zeolite catalyst in an ethanolic medium yields 1-(substituted phenyl)-2-methyl-4-(substituted benzylidene)-5-imidazolones. ijsrst.comijsrst.com The use of a zeolite catalyst has been shown to significantly reduce reaction times and improve the percentage yield of the final products. ijsrst.com

Another approach involves the reaction of 2-methyl-4-oxazolone derivatives with hydrazine (B178648) hydrate (B1144303). For example, 4-(4-chlorobenzylidene)-2-methyloxazol-5(4H)-one reacts with hydrazine hydrate in ethanol (B145695) to produce 1-amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one. orientjchem.org This aminoimidazolinone can then be further reacted with aromatic aldehydes to form Schiff's bases. orientjchem.org

Furthermore, a multicomponent synthesis approach can be employed to create highly substituted and unsymmetrical imidazolines. This involves the reaction of an aldehyde and an amine to form an imine, which then reacts with an oxazolone, such as 2-phenyl-4-methyl-4H-oxazolin-5-one, in the presence of chlorotrimethylsilane (B32843) to yield imidazoline-4-carboxylic acids. scispace.com

The following table summarizes representative examples of imidazolone (B8795221) and imidazoline (B1206853) synthesis starting from this compound derivatives.

Starting Oxazolone DerivativeReagent(s)ProductCatalyst/ConditionsReference(s)
2-Methyl-4-(substituted benzylidene)-5-oxazoloneAromatic amines1-(Substituted phenyl)-2-methyl-4-(substituted benzylidene)-5-imidazoloneZeolite, Ethanol, Reflux ijsrst.comijsrst.com
4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-oneHydrazine hydrate1-Amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-oneEthanol, Reflux orientjchem.org
2-Phenyl-4-methyl-4H-oxazolin-5-oneBenzaldehyde, Benzylaminedl-(3S, 4S)-1-Benzyl-4-methyl-2,5-diphenyl-4,5-dihydro-1H-imidazole-4-carboxylic acidChlorotrimethylsilane, Dichloromethane (B109758), Reflux scispace.com

Formation of Furanones

This compound derivatives can also serve as precursors for the synthesis of furanones, which are five-membered heterocyclic compounds containing an oxygen atom. A notable application is the synthesis of functionalized 2-alkylidenetetrahydro-5-furanones through a tandem alkylation and translactonization reaction of 5(4H)-oxazolones. acs.org

Additionally, studies have reported the synthesis of 4-furanone substituted coumarins. ijrbat.in While the primary focus of this research was on the resulting coumarin (B35378) derivatives, the synthesis involved the use of oxazolone analogs, highlighting the potential for this compound to be utilized in similar synthetic pathways to generate furanone-containing structures. The general strategy involves the reaction of a coumarin-4-carboxaldehyde with a substituted propionic acid in the presence of fused sodium acetate (B1210297). ijrbat.in

Detailed research findings on the direct conversion of this compound to furanones are an area of ongoing investigation.

Precursors for Quinoxalin-2(1H)-ones and Benzimidazoles

The versatility of this compound extends to the synthesis of fused heterocyclic systems like quinoxalin-2(1H)-ones and benzimidazoles.

Research has shown that derivatives of this compound can be used to construct these important bicyclic structures. For example, 4-(1H-Benzimidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one is a compound that incorporates a benzimidazole (B57391) moiety directly linked to the oxazolone ring. ontosight.ai The synthesis of such compounds typically involves multi-step reactions where the oxazolone ring is formed and the benzimidazole group is subsequently introduced. ontosight.ai

While direct synthetic routes from this compound to quinoxalin-2(1H)-ones are less commonly documented, the reactivity of the oxazolone ring provides a platform for its use as a synthon in the construction of such complex heterocyclic frameworks. The general principle involves the ring-opening of the oxazolone by a suitable nucleophile, followed by cyclization to form the desired fused ring system.

Construction of Alkaloid Skeletons

This compound and its analogs are valuable building blocks in the synthesis of alkaloid skeletons. asianjpr.combohrium.combiointerfaceresearch.com Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.

The application of oxazolones in this context often involves intramolecular Diels-Alder cycloaddition reactions. ajrconline.org N-substituted oxazolones containing a diene moiety can undergo this powerful ring-forming reaction to construct the complex polycyclic frameworks characteristic of many alkaloids. ajrconline.org For instance, this strategy has been successfully employed in the synthesis of (±)-2-epi-pumiliotoxin C. ajrconline.org The oxazolone serves as a dienophile, and upon cycloaddition, the resulting adduct can be further elaborated to afford the target alkaloid.

The ability to introduce various substituents onto the oxazolone ring provides a means to control the stereochemistry and functionality of the final alkaloid product. This makes this compound a key intermediate in the total synthesis of complex natural products.

Synthesis of Polyfunctional Compounds

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of polyfunctional compounds. biointerfaceresearch.comrfppl.co.in These are molecules that possess multiple functional groups, which are often desirable in medicinal chemistry and materials science.

The chemistry of 5(4H)-oxazolones is dominated by their tendency to undergo ring-opening reactions when treated with nucleophiles. biointerfaceresearch.com This reactivity allows for the introduction of various functionalities. For example, reaction with amines leads to the formation of amides, while reaction with alcohols can produce esters.

Furthermore, the exocyclic double bond present in many 4-substituted-2-methyl-5(4H)-oxazolones provides another site for functionalization. This double bond can undergo various addition reactions, further increasing the molecular complexity and introducing new functional groups.

A notable example is the ring-opening of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with nucleophiles, followed by a 5-endo cyclization of the resulting acyclic adducts to yield various oxazole (B20620) derivatives. ajrconline.org

Derivatization to Phenylpropenoic Acids

This compound derivatives can be converted to phenylpropenoic acids, also known as cinnamic acids. This transformation is a key step in various synthetic sequences.

The synthesis of β-methylphenylalanine isomers provides an example of this derivatization. The process can start from 5(4H)-oxazolones, which are then converted to methyl threo (or erythro)-2-benzamide-3-phenylbutanoates. researchgate.net These intermediates can be resolved and subsequently hydrolyzed to the desired β-methyl-substituted phenylpropenoic acid derivatives.

The conversion often involves the hydrolysis of the oxazolone ring. Under acidic conditions, the oxazolone can be hydrolyzed to the corresponding α-acylamino acrylic acid, which can then be further processed. For example, peptide amides can be hydrolyzed via the formation of a 1,3-oxazol-5(4H)-one intermediate to yield peptide acids. uzh.ch

Spectroscopic Characterization Methodologies for 2 Methyl 5 4h Oxazolone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Methyl-5(4H)-oxazolone derivatives, offering insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the methyl group and any substituents on the oxazolone (B7731731) ring. For instance, in (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone, the methyl protons appear as a singlet at δ 2.43 ppm. clockss.org Aromatic protons and the vinyl proton of the arylmethylene group resonate in the downfield region, typically between δ 7.0 and 8.8 ppm. clockss.org In the case of 2-[4-(dicyanomethylene-hydrazinyl)-phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one, the methoxy (B1213986) group protons present a singlet at 3.79 ppm, while the NH proton appears at a significantly downfield shift. biointerfaceresearch.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone, the methyl carbon is observed at δ 15.8 ppm, while the carbonyl carbon of the oxazolone ring appears at δ 167.8 ppm and the C=N carbon at δ 166.8 ppm. clockss.org The carbons of the arylmethylene and naphthyl groups resonate in the aromatic region (δ 122.8–133.6 ppm). clockss.org For N-Boc protected 1,2-oxazole derivatives, which share some structural similarities, the oxazole (B20620) ring carbons C-4, C-3, and C-5 are observed at approximately δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of protons, which is crucial for establishing stereochemistry. jeol.com While specific NOESY data for this compound itself is not detailed in the provided results, the technique is fundamental in distinguishing between isomers and confirming conformations in related complex molecules. jeol.com For example, in the analysis of cyclobutane (B1203170) dimers of (Z)-4-aryliden-5(4H)-oxazolones, NMR spectroscopy, including NOESY, was essential for characterizing the four resulting isomers. csic.es

Interactive Data Table: NMR Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone2.43 (s, 3H, CH₃), 7.54-8.75 (m, Ar-H & C=CH) clockss.org15.8 (CH₃), 122.8-133.6 (Aromatic & C=C), 166.8 (C=N), 167.8 (C=O) clockss.org
4-(4-Methoxybenzylidene)-2-[4-(4-methylbenzylideneamino)-phenyl]-oxazol-5(4H)-one3.78 (s, 3H, OCH₃), 7.20-8.35 (m, Ar-H, C=CH & N=CH) biointerfaceresearch.comNot explicitly provided.
(E)-4-Methyl-N-(2-(5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydrooxazol-2-yl)phenyl)benzenesulfonamide2.32 (s, 3H, CH₃), 7.24-7.50 (m, Ar-H & Thiophene-H) mdpi.comNot explicitly provided.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound and its derivatives. The most prominent absorption bands are associated with the carbonyl group (C=O) and the imine group (C=N) of the oxazolone ring.

For saturated 5(4H)-oxazolones, the carbonyl group typically shows a strong absorption band around 1820 cm⁻¹, while the C=N stretching vibration is observed near 1660 cm⁻¹. biointerfaceresearch.com In unsaturated derivatives, such as (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones, these values are shifted. For (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone, the IR spectrum shows characteristic peaks at 1760 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=N). clockss.org Similarly, for 4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, the C=O and C=N stretching vibrations are observed at 1799 cm⁻¹ and 1659 cm⁻¹, respectively. researchgate.net The presence of other functional groups, such as a nitrile (C≡N) in 2-[4-(dicyanomethylene-hydrazinyl)-phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one, gives rise to a distinct absorption at 2224 cm⁻¹. biointerfaceresearch.com

Interactive Data Table: IR Absorption Frequencies for this compound Derivatives

CompoundC=O Stretching (cm⁻¹)C=N Stretching (cm⁻¹)Other Key Bands (cm⁻¹)
(Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone1760 clockss.org1650 clockss.org1260 clockss.org
4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one1799 researchgate.net1659 researchgate.net1536 (NO₂), 1324 (C-N) researchgate.net
2-[4-(dicyanomethylene-hydrazinyl)-phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one1788 biointerfaceresearch.comNot explicitly provided.3226 (N-H), 2224 (C≡N) biointerfaceresearch.com
4-(4-Methoxybenzylidene)-2-[4-(4-methylbenzylideneamino)-phenyl]-oxazol-5(4H)-one1761 biointerfaceresearch.com1646 biointerfaceresearch.com-
(Z)-4-Benzylidene-2-methyl-5(4H)-oxazolone--Data available in NIST WebBook nist.gov

Mass Spectrometry (EIMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. Both Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

In ESI-MS, which is a soft ionization technique, protonated molecules [M+H]⁺ are often observed. For example, in the analysis of α-benzamido methyl esters derived from oxazolones, the ESI spectrum showed the protonated molecule as the most abundant peak. csic.es ESI-MS has also been used to characterize imide- and formamide-derivatives of 2(3H)-benzoxazolinones, where [M-H]⁻ ions were analyzed in negative ion mode. semanticscholar.org

EIMS, a harder ionization technique, can lead to fragmentation of the molecule, providing structural information. The NIST Mass Spectrometry Data Center contains EIMS data for compounds like 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. nih.gov The fragmentation patterns can help in identifying the different components of the molecule. For instance, in the mass spectrometric characterization of unsaturated 5(4H)-oxazolones and their dehydroamino acid derivatives, the loss of methanol (B129727) from the protonated molecule was observed, indicating a retrosynthetic process. csic.es

Interactive Data Table: Mass Spectrometry Data for this compound and Derivatives

CompoundIonization MethodObserved m/z
This compoundGC-MSData available in PubChem nih.gov
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-oneEIMS187 (M⁺), 117 nih.gov
2-({4-[1-(4-Chlorophenyl)methylidene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl}amino)-3-methyl-4(3H)-quinazolinoneMS457 (M+2), 455 (M⁺), 277, 249, 105, 91, 77 mdpi.com
2-[(4-Cyclohexyliden-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)amino]-3-methyl-4(3H)-quinazolinoneMS413 (M⁺), 277, 105, 91, 77 mdpi.com
2-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)benzoic acidESI-MS (-)297 ([M-H]⁻) semanticscholar.org

Ultraviolet-Visible (UV-VIS) Spectroscopy

Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems present in many this compound derivatives. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.

Oxazolone derivatives containing conjugated systems of furan (B31954) and/or benzene (B151609) rings exhibit absorption bands in the range of 350–450 nm, which are attributed to π–π* transitions. researchgate.net The absorption characteristics of some oxazol-5(4H)-ones are compatible with the emission of various light sources, making them suitable as sensitizers in photopolymerization reactions. researchgate.net For instance, a novel aromatic imine derivative, 2′-(1,4-phenylene)bis[4-[(4-methoxyphenyl)methylene]-5(4H)-oxazolone] (PBMBO), designed as a yellow colorant, demonstrated a molar extinction coefficient of 2.24 × 10⁴ L/mol·cm. researchgate.net The UV-Vis spectra of (Z)-2-phenyl-4-(phenylmethylene)-5(4H)-oxazolone is also available for reference. nist.gov

Interactive Data Table: UV-VIS Spectroscopic Data for this compound Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, L/mol·cm)
Oxazol-5(4H)-ones with furan/benzene conjugationNot specified350-450 researchgate.net~10,000 (log ε ~ 4) researchgate.net
2′-(1,4-phenylene)bis[4-[(4-methoxyphenyl)methylene]-5(4H)-oxazolone] (PBMBO)PGMEANot explicitly provided.2.24 × 10⁴ researchgate.net
Oxazolone Dye 1EtOAcNot explicitly provided.Not explicitly provided. researchgate.net
Oxazolone Dye 2EtOAcNot explicitly provided.Not explicitly provided. researchgate.net
Oxazolone Dye 3EtOAcNot explicitly provided.Not explicitly provided. researchgate.net

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula.

For (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone (C₁₅H₁₁NO₂), the calculated elemental composition is C, 75.94%; H, 4.67%; N, 5.90%. The found values were C, 75.90%; H, 4.57%; N, 6.19%, which are in close agreement. clockss.org Similarly, for 4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (C₁₆H₉ClN₂O₄), the calculated values were C, 58.46%; H, 2.76%; N, 8.52%, and the found values were C, 58.41%; H, 2.77%; N, 8.50%. researchgate.net These analyses are routinely performed for novel compounds to validate their proposed structures. mdpi.commdpi.com

Interactive Data Table: Elemental Analysis Data for this compound Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)
(Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazoloneC₁₅H₁₁NO₂C: 75.94, H: 4.67, N: 5.90 clockss.orgC: 75.90, H: 4.57, N: 6.19 clockss.org
4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-oneC₁₆H₉ClN₂O₄C: 58.46, H: 2.76, N: 8.52 researchgate.netC: 58.41, H: 2.77, N: 8.50 researchgate.net
2-({4-[1-(4-Chlorophenyl)methylidene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl}amino)-3-methyl-4(3H)-quinazolinoneC₂₅H₁₈ClN₅O₂Not explicitly provided.C: 69.09, H: 4.51, N: 15.43 (for a related compound) mdpi.com
(E)-4-Methyl-N-(2-(5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydrooxazol-2-yl)phenyl)benzenesulfonamideC₂₀H₁₆N₄O₃SC: 61.21, H: 4.11, N: 14.28 mdpi.comC: 61.39, H: 4.17, N: 14.45 mdpi.com

X-ray Crystallography for Structural Confirmation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique has been pivotal in confirming the structures of several this compound derivatives and related compounds.

The crystal structures of 2-alkoxy-5(4H)-oxazolones have been determined, revealing that the oxazolone ring geometry is comparable to that of 2-alkyl-5(4H)-oxazolones. cnr.itacs.org An interesting finding was that the bond distance from C-2 to the exocyclic oxygen atom is shorter than a typical C-O single bond, suggesting electron delocalization. cnr.it The structure of (Z)-4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone was confirmed by an X-ray crystallographic study, which also supported the retention of the Z-configuration in its derivatives. researchgate.net Furthermore, X-ray diffraction was used to determine the 3D structure of a peptide oxazol-5(4H)-one, providing insights into its molecular conformation. nih.gov The Crystallography Open Database also contains structural data for derivatives like (Z)-2-methyl-4-((4'-(1,2,2-triphenylvinyl)-[1,1'-biphenyl]-4-yl)methylene)oxazol-5(4H)-one. crystallography.net

Interactive Data Table: Crystallographic Data for a this compound Derivative

Compound(Z)-2-methyl-4-((4'-(1,2,2-triphenylvinyl)-[1,1'-biphenyl]-4-yl)methylene)oxazol-5(4H)-one crystallography.net
Formula C₃₇H₂₇NO₂
Crystal System Monoclinic
Space Group P 1 21/c 1
Cell Length a (Å) 27.923
Cell Length b (Å) 11.5399
Cell Length c (Å) 17.5406
Cell Angle α (°) 90
Cell Angle β (°) 102.171
Cell Angle γ (°) 90
Cell Volume (ų) 5525

Theoretical and Computational Studies of 2 Methyl 5 4h Oxazolone

Molecular Orbital Programs (e.g., MOPAC) and Quantum Chemical Calculations (e.g., AM1, B3LYP/6-31++G(d,p))

A range of molecular orbital programs and quantum chemical methods have been utilized to model 2-methyl-5(4H)-oxazolone and its derivatives. The choice of method often depends on the desired balance between computational cost and accuracy.

Semi-empirical methods, such as AM1, available in programs like MOPAC, have been used to estimate ground-state properties, including dipole moments and other physicochemical characteristics. researchgate.net However, for more detailed and accurate descriptions of electronic structure and energy, Density Functional Theory (DFT) is more commonly employed. The Gaussian suite of programs is frequently used for these calculations. dergipark.org.tr

The B3LYP functional is a popular choice within the DFT framework, often paired with various basis sets such as 3-21G, 6-311G(d,p), and 6-31+G(d,p), to optimize molecular geometries and calculate a variety of properties. dergipark.org.trrsc.orgresearchgate.net These calculations are fundamental for determining Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and other parameters that govern the molecule's behavior. dergipark.org.trrsc.org For instance, multireference configuration interaction studies have been performed on this compound to investigate its mesoionic character. lookchem.com

Table 1: Summary of Computational Methods and Their Applications for Oxazolones

Program/Method Basis Set Application Reference(s)
MOPAC (AM1) N/A Estimation of ground-state dipole moments and physicochemical properties. researchgate.net
Gaussian 09 (DFT) B3LYP/3-21G Calculation of HOMO-LUMO energies and global reactivity parameters. rsc.org
Gaussian 09W (DFT) B3LYP/6-311G(d,p) Optimization of molecular structure; calculation of HOMO, LUMO, and MEP. dergipark.org.tr
DFT B3LYP/6-31+G(d,p) Assessment of dipole moment changes between ground and excited states. researchgate.net

Geometric and Energetic Characteristics of Reaction Pathways

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving oxazolones. These studies help in understanding the geometric changes and energy requirements associated with reaction pathways.

Computational analyses have been conducted to determine the reaction and activation free energies for critical reactions like the ring-opening of the oxazolone (B7731731) core. lookchem.com Such calculations provide insight into the feasibility and kinetics of a given transformation. For example, DFT calculations have been used to confirm the mechanism of the regioselective orthopalladation of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones. acs.org These studies revealed that the formation of a six-membered palladacycle is favored from both a kinetic and thermodynamic standpoint. acs.org The calculations also successfully accounted for the influence of the medium's acidity on the reaction rate. acs.org Similarly, theoretical calculations have been applied to study the mechanism of the oxazolone ring-opening reaction when attacked by nucleophiles like n-butylamine. researchgate.net

Studies on Reaction Mechanisms

Computational methods provide a window into the step-by-step processes of chemical reactions, elucidating the roles of intermediates and transition states. For oxazolones, these studies have clarified several important mechanisms.

Nucleophilic Ring Opening : Theoretical calculations support a mechanism for the reaction between 4-benzylidene-2-methyl-5-oxazolone and amines, where Lewis acid activation of the carbonyl group enhances the electrophilic character of the β-carbon, facilitating a nucleophilic attack that leads to the opening of the oxazolone ring. researchgate.net

C–H Bond Activation : The mechanism for the orthopalladation of arylidene-oxazolones has been detailed using DFT. acs.org The process is understood to involve C–H agostic precoordination followed by a proton abstraction step. acs.org

Dynamic Kinetic Resolution (DKR) : The DKR of oxazolones, a key method for producing enantiomerically enriched α-amino acids, proceeds via facile epimerization. acs.org This rapid equilibration of enantiomers occurs through an aromatic oxazole (B20620) enol intermediate, a process whose energetics and mechanism can be explored computationally. acs.org

Conformation and Stability Analysis

DFT calculations have been used to obtain the optimized structure of oxazolone derivatives. dergipark.org.tr In one study of a thiophene-containing oxazol-5-one, the molecule was found to be nearly coplanar. dergipark.org.tr The theoretical geometric parameters obtained from these calculations in the gaseous phase are generally in good agreement with experimental data from single-crystal X-ray diffraction in the solid state, with minor deviations attributed to the different physical states. dergipark.org.tr

Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for an Oxazol-5-one Derivative Data adapted from a study on (Z)-2-(p-tolyl)-4-(2-thienylmethylene)oxazol-5(4H)-one.

Parameter Bond/Angle Experimental (X-ray) Theoretical (DFT/B3LYP) Difference Reference
Bond Length (Å) S1–C2 1.701 1.738 0.037 dergipark.org.tr
Bond Angle (°) O1–C7–O2 119.53 118.066 1.464 dergipark.org.tr

Stability is often analyzed using Frontier Molecular Orbital (FMO) theory. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. dergipark.org.tr A smaller energy gap suggests that a molecule is more polarizable, less stable, and more reactive. dergipark.org.tr For one oxazol-5-one derivative, this gap was calculated to be 3.471 eV, indicating a reactive molecule. dergipark.org.tr

Prediction of Spectroscopic Properties

While experimental techniques like NMR and IR spectroscopy are essential for structural elucidation, computational chemistry offers a powerful method for predicting these spectra. Quantum chemical calculations can determine theoretical vibrational frequencies (IR) and nuclear magnetic shielding constants (NMR).

These predicted spectra are frequently compared with experimental results to confirm the proposed structure of a synthesized compound. rsc.orgmdpi.com For instance, the calculated vibrational frequencies from a DFT optimization can be correlated with the peaks in an experimental FT-IR spectrum. Similarly, predicted NMR chemical shifts can help in the assignment of signals in ¹H and ¹³C NMR spectra. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical characterization. dergipark.org.trrsc.org

In Silico Methodologies for Biological Activity Prediction

In silico methods are increasingly used in drug discovery to predict the biological activity of compounds before their synthesis, saving time and resources. These computational techniques are widely applied to oxazolone derivatives to screen for potential therapeutic properties. rsc.orgbohrium.com For example, computational tools can be used for ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, which help to identify derivatives with favorable drug-like properties and minimal toxicity. bohrium.com

Molecular docking is a prominent in silico technique used to predict how a small molecule (ligand), such as an oxazolone derivative, binds to the active site of a macromolecular target, typically a protein or enzyme. bohrium.com This method provides crucial information about the binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Docking studies have been instrumental in exploring the potential mechanisms of action for various oxazolone derivatives. By predicting their binding modes, researchers can rationalize observed biological activities and design more potent compounds.

Table 3: Examples of Molecular Docking Studies on Oxazolone Derivatives

Target Protein/Enzyme Biological Context Key Findings from Docking Reference(s)
Human Acetylcholinesterase (hAChE) Alzheimer's Disease Oxazolones bind via non-covalent interactions within the active site. nih.gov
COX-1, COX-2, TRPA1, TRPV1 Pain and Inflammation Unlikely inhibition of COX-2, but high binding affinities for TRPA1 and TRPV1 receptors were predicted. nih.gov
Penicillin-binding protein 2a (MRSA) Bacterial Infection A derivative showed minimum binding energy and strong affinity, suggesting antibacterial potential. rsc.org
C14α-demethylase (CYP51) (C. albicans) Fungal Infection A derivative showed strong affinity, indicating potential as an antifungal agent. rsc.org
7JKZ and 6YID proteins Cancer Docking was used to explore interactions within the active binding sites to understand anticancer potential. bohrium.com

These computational predictions provide a rational basis for the synthesis and biological evaluation of new oxazolone-based compounds, guiding the search for novel therapeutic agents. nih.gov

Structure-Activity Relationships (SAR) Analysis

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature and position of various substituents. Structure-Activity Relationship (SAR) studies have revealed that modifications, particularly at the C-2, C-4, and C-5 positions of the oxazolone ring, can modulate the pharmacological profile, leading to a wide spectrum of activities including antibacterial, anti-inflammatory, anticancer, and enzyme inhibition. ajrconline.orgbohrium.com

The reactivity of the oxazolone ring, especially the exocyclic double bond often introduced at the C-4 position, serves as a crucial anchor for creating diverse derivatives. mdpi.com This position is a common site for substitution with aryl or alkylidene groups, which profoundly impacts the compound's efficacy. For instance, in a series of 4-substituted-2-phenyloxazol-5(4H)-ones, the replacement of a phenyl group with a thienyl group at the C-4 position was found to alter biological activity. nih.gov Specifically, the presence of a cinnamyol residue at the C-4 position of a 2-methyl-1,3-oxazol-5(4H)-one scaffold yielded a potent tyrosinase inhibitor. ajrconline.org In the context of antibacterial agents, 4-substituted aryl 2,4-substituted phenoxymethyl (B101242) 4-oxazol-5-ones demonstrated notable activity against Xanthomonas citri, while other derivatives showed efficacy against E. coli. ajrconline.org Further investigation into 4-substituted benzylidene-2-(phenoxymethyl)oxazol-5(4H)-ones revealed that a compound featuring a 3,4,5-trimethoxy substitution on the benzylidene ring at C-4 exhibited the highest antibacterial activity, a finding supported by in silico docking studies. innovareacademics.in

The substituent at the C-2 position is also a key determinant of biological action. bohrium.com The 2-methyloxazol-5(4H)-one core itself has been identified as a critical fragment for developing selective monoacylglycerol lipase (B570770) (MAGL) inhibitors. tandfonline.com

Modifications involving the broader diaryloxazolone structure have been explored for anti-inflammatory properties, specifically as cyclooxygenase-2 (COX-2) inhibitors. In a series of 3,4-diaryloxazolones, replacing a methyl sulfone group on the 4-phenyl ring with a sulfonamide moiety resulted in compounds with superior in vivo anti-inflammatory effects. researchgate.net Interestingly, the introduction of a methyl group at the C-5 position of the oxazolone ring in this sulfonamide series led to highly selective COX-2 inhibitors, although this came at the cost of decreased in vivo activity. researchgate.net

Anticancer activity has also been a focus of SAR studies. A series of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs were synthesized and screened, demonstrating the potential of this scaffold in oncology research. bohrium.com

Position of SubstitutionSubstituent/ModificationObserved Biological ActivityReference
C-4Cinnamyol residuePotent tyrosinase inhibition ajrconline.org
C-4 (Benzylidene ring)3,4,5-trimethoxy groupHigh antibacterial activity innovareacademics.in
C-4 (Aryl ring)Replacement of Phenyl with Thienyl groupReduced anti-inflammatory/antioxidant activity nih.gov
C-2Methyl group (as part of the core scaffold)Key for selective MAGL inhibition tandfonline.com
C-5Introduction of a methyl groupIncreased COX-2 selectivity, but decreased in vivo activity researchgate.net
4-Phenyl ringReplacement of methyl sulfone with sulfonamideSuperior in vivo anti-inflammatory properties researchgate.net

Quantitative Structure Activity Relationship (QSAR) Results

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activities, offering predictive insights for designing new, more potent molecules. Several QSAR analyses have been performed on oxazolone derivatives to elucidate the structural requirements for various pharmacological effects. nih.gov

A notable QSAR study was conducted on a series of 3,4-diaryloxazolones to understand their cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net The analysis resulted in a statistically significant QSAR equation with a high correlation coefficient (r = 0.957) and squared correlation coefficient (r² = 0.915). The model's predictive power was validated, showing a validated r² (q²) of 0.642. This study revealed that the presence of hydrogen bond donor groups at position 4 enhances the inhibitory activity, whereas electron-withdrawing groups at position 2 are detrimental to activity. researchgate.net

In the realm of antibacterial agents, a QSAR study was performed on 4-arylmethylidene-2-methyloxazol-5(4H)-ones. ajol.info This research established a good correlation between the antibacterial activity of the compounds and their calculated quantum chemical descriptors. ajol.info Another study focused on imidazoquinazoline derivatives synthesized from oxazolone precursors, yielding a well-predictive and statistically significant 2D-QSAR model for their antitumor activity against a human mammary carcinoma cell line (MCF7). nih.gov

Furthermore, 3D-QSAR studies using methods like molecular field analysis (MFA) have been applied to related heterocyclic compounds, indicating that steric and electrostatic interactions play crucial roles in determining biological activity. ijpsdronline.com For instance, a 3D-QSAR model for oxadiazole derivatives as antiproliferative agents showed a high correlation (r² = 0.8713) and predictive ability (pred_r² = 0.8109), highlighting the importance of steric (S_1278, S_751) and electrostatic (E_307) fields in activity. ijpsdronline.com While not directly on this compound, these findings suggest that similar descriptors are likely to be important for the activity of oxazolone derivatives.

Compound SeriesBiological ActivityModel TypeKey Statistical ParametersImportant Descriptors/FindingsReference
3,4-DiaryloxazolonesCOX-2 Inhibition2D-QSARr = 0.957; r² = 0.915; q² = 0.642Hydrogen bond donors at C-4 enhance activity; electron-withdrawing groups at C-2 reduce activity. researchgate.net
Imidazoquinazoline derivatives (from oxazolones)Antitumor (MCF7)2D-QSARStatistically significant and cross-validated modelModel helps to explore potent compounds. nih.gov
4-Arylmethylidene-2-methyloxazol-5(4H)-onesAntibacterialQSARGood correlation observedActivity correlated with quantum chemical descriptors. ajol.info
Oxadiazole derivativesAntiproliferative3D-QSAR (PLSR)r² = 0.8713; q² = 0.7445; pred_r² = 0.8109Steric (S_1278, S_751) and electrostatic (E_307) interactions are important. ijpsdronline.com

Biological and Biomedical Research Applications Excluding Prohibited Elements

Antimicrobial Activity Studies

Derivatives of 2-Methyl-5(4H)-oxazolone have been the subject of extensive research for their potential as antimicrobial agents. farmaciajournal.comnih.govbohrium.com These compounds have shown inhibitory effects against a variety of pathogenic microorganisms.

Antibacterial Effects Against Specific Pathogens (e.g., E. coli, S. aureus, S. typhi)

The antibacterial properties of this compound derivatives have been evaluated against several key pathogens. For instance, certain synthesized derivatives have demonstrated notable activity against Escherichia coli, Staphylococcus aureus, and Salmonella typhi. researchgate.netresearchgate.net

One study reported that a series of 4-aryl methylidene-2-phenyl/methyl-5-(4H)-oxazolone derivatives were synthesized and screened for their antibacterial activity. researchgate.net Compound (2) in this study, a derivative of this compound, exhibited excellent activity against S. aureus with a 16 mm zone of inhibition (80% inhibition) and against S. typhi with a zone of inhibition over 24 mm (70% inhibition). researchgate.net Another compound, compound (6), was the most active against E. coli, showing a 20 mm zone of inhibition (80% inhibition). researchgate.net

Furthermore, novel 5(4H)-oxazolone-based sulfonamides have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov These compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, the introduction of a 2-furyl moiety led to a two-fold increase in activity against Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus spp. nih.gov

Below is a table summarizing the antibacterial activity of selected this compound derivatives.

Compound/DerivativePathogenActivityReference
4-aryl methylidene-2-methyl-5-(4H)-oxazolone (Cmpd 2)S. aureus16 mm inhibition (80%) researchgate.net
4-aryl methylidene-2-methyl-5-(4H)-oxazolone (Cmpd 2)S. typhi>24 mm inhibition (70%) researchgate.net
4-aryl methylidene-2-methyl-5-(4H)-oxazolone (Cmpd 6)E. coli20 mm inhibition (80%) researchgate.net
5(4H)-oxazolone-based sulfonamide with 2-furyl moietyS. aureus2-fold increase in activity nih.gov
5(4H)-oxazolone-based sulfonamide with 2-furyl moietyS. epidermidis2-fold increase in activity nih.gov
5(4H)-oxazolone-based sulfonamide with 2-furyl moietyMicrococcus spp.2-fold increase in activity nih.gov

Anti-inflammatory and Analgesic Research

The potential of this compound derivatives as anti-inflammatory and analgesic agents has been a significant area of investigation. farmaciajournal.comnih.govajrconline.org

Inhibition of Inflammatory Pathways (e.g., COX, LOX)

Several studies have focused on the ability of these compounds to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The arachidonic acid cascade, which involves these enzymes, leads to the production of pro-inflammatory mediators. nih.gov

Derivatives of this compound have been shown to be potent inhibitors of lipoxygenase. nih.gov For example, one study identified a bisbenzamide derivative as a potent lipoxygenase inhibitor with an IC50 of 41 μM. nih.gov Another study highlighted that certain oxazolone (B7731731) derivatives can inhibit enzymes involved in inflammatory pathways like COX. Some oxazolone derivatives have been found to exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov

Carrageenan-Induced Paw Edema (CPE) Inhibition

The carrageenan-induced paw edema model is a standard in vivo test to screen for anti-inflammatory activity. Several this compound derivatives have demonstrated significant inhibition of paw edema in this model. For example, a study on newly synthesized oxazolone and imidazole (B134444) derivatives showed a pronounced reduction in paw volume displacement up to 5 hours after carrageenan injection. nih.gov One particular oxazolone derivative, (Z)-4-(4-((3-nitrobenzyl)oxy)benzylidene)-2-phenyloxazol-5(4H)-one (N-A), was found to be the most effective in reducing inflammation. nih.gov

Nociception Studies

Research has also explored the analgesic, or pain-relieving, potential of these compounds through nociception studies. Tests such as the writhing test and hot plate test in mice have been used to evaluate these effects. nih.gov Some derivatives have shown promising analgesic activity, with one study indicating that an oxazolone containing a methoxy (B1213986) group was the most active in the writhing test. nih.gov Another study found that a specific benzamide (B126) derivative inhibited nociception more effectively than another related compound. nih.gov

Antioxidant Potential and Lipid Peroxidation Inhibition

The antioxidant properties of this compound derivatives have been investigated, with a focus on their ability to inhibit lipid peroxidation. nih.govresearchgate.netturkjps.org Lipid peroxidation is a key process in cellular injury.

Studies have shown that certain oxazolone derivatives strongly inhibit lipid peroxidation. nih.gov In one study, four oxazolone derivatives exhibited an average inhibition of 86.5%. nih.gov Another study on new oxazole-5(4H)-one derivatives found that one compound, in particular, displayed significant antioxidant activity by inhibiting microsomal EROD activity by 89%, which was better than the specific inhibitor caffeine (B1668208) (85%). researchgate.netturkjps.orgnih.gov

The table below presents data on the lipid peroxidation inhibition by selected oxazolone derivatives.

Compound/DerivativeInhibition of Lipid PeroxidationReference
Oxazolones 2a and 2cStrong inhibition nih.gov
Oxazolones 2b and 2dAverage inhibition of 86.5% nih.gov
Compound E389% inhibition of microsomal EROD activity researchgate.netturkjps.orgnih.gov

DPPH Method for Antioxidant Activity

The antioxidant potential of oxazolone derivatives has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is indicative of its antioxidant activity. researchgate.net In the presence of an antioxidant, the vibrant purple color of the DPPH radical diminishes to a yellow color, a change that can be measured spectrophotometrically. researchgate.net

Studies on various 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have demonstrated their potential as antioxidants. For instance, compounds M3 and M5 from one study showed significant antioxidant activity, with 88% and 85.7% inhibition, respectively, at a concentration of 40 µg/mL, surpassing the activity of the standard antioxidant, ascorbic acid. scispace.com Another study also reported the evaluation of the antioxidant activity of a hydroxyl-containing oxazolone derivative using the DPPH method. researchgate.net While these studies highlight the antioxidant capacity of the oxazolone scaffold, specific DPPH assay results for the parent compound, this compound, are not extensively detailed in the reviewed literature. The focus has primarily been on its substituted derivatives.

Effects on Hepatic Cytochrome P450-Dependent EROD Enzyme

The influence of oxazolone derivatives on hepatic cytochrome P450 enzymes has been a subject of investigation. Specifically, the 7-ethoxyresorufin-O-deethylase (EROD) assay is utilized to determine the activity of the cytochrome P450 1A (CYP1A) subfamily. nih.gov Inhibition or induction of these enzymes can have significant implications in drug metabolism and toxicology.

Research involving a series of synthesized 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (E1-E10) explored their impact on rat hepatic microsomal EROD activity in vitro. researchgate.netturkjps.orgnih.gov Among the tested compounds, derivative E3, identified as 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on, demonstrated the most potent inhibitory effect on microsomal EROD activity, with an 89% inhibition at a concentration of 10⁻³ M. researchgate.netturkjps.orgnih.gov This level of inhibition was found to be comparable to, and even slightly better than, that of the known CYP1A inhibitor caffeine, which showed 85% inhibition under the same conditions. researchgate.netturkjps.org These findings suggest that the oxazolone scaffold can be a basis for developing potent inhibitors of hepatic cytochrome P450 enzymes. turkjps.org

Table 1: Inhibition of Hepatic Cytochrome P450-Dependent EROD Enzyme by an Oxazolone Derivative

Compound Concentration (M) % Inhibition of EROD Activity Reference
E3 (4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on) 10⁻³ 89% researchgate.netturkjps.orgnih.gov
Caffeine (Standard Inhibitor) 10⁻³ 85% researchgate.netturkjps.org

Immunomodulatory Properties

Derivatives of this compound have been shown to possess significant immunomodulatory properties, affecting various functions of the immune system.

Phagocyte Chemiluminescence and Neutrophil Chemotaxis

The innate immune response, which involves phagocytic cells like neutrophils, is a critical line of defense. The respiratory burst in phagocytes, a process that generates reactive oxygen species to kill pathogens, can be measured by chemiluminescence. Neutrophil chemotaxis, the directed movement of neutrophils towards a chemical stimulus, is also a key aspect of the inflammatory response.

In a study that synthesized eleven oxazolone derivatives, three compounds were selected for screening of their immunomodulatory effects. nih.govresearchgate.net Among these, 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (compound 13) was identified as a potent immunomodulator. nih.gov This finding indicates that derivatives of 2-methyl-oxazolone can influence critical functions of phagocytic cells. ajrconline.org

T-Cell Proliferation and Cytokine Production

The adaptive immune response is mediated by lymphocytes, such as T-cells. The proliferation of T-cells and the production of cytokines are central to orchestrating an effective immune response. The same study that investigated phagocytic function also examined the effects of oxazolone derivatives on T-cell proliferation and cytokine production by mononuclear cells. nih.govresearchgate.net The derivative 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (compound 13) was found to be the most potent immunomodulator in the series, suggesting its influence extends to the adaptive immune system. nih.govacs.org

Enzyme Inhibition Studies (e.g., Tyrosinase, Urease, MAGL)

The this compound scaffold has been a template for the development of various enzyme inhibitors.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating pigmentation disorders. A study of seventeen synthesized oxazolone derivatives revealed excellent in vitro tyrosinase inhibitory properties, with IC50 values ranging from 1.23 ± 0.37 to 17.73 ± 2.69 µM. nih.govresearchgate.net For comparison, the standard inhibitors L-mimosine and kojic acid have IC50 values of 3.68 ± 0.02 and 16.67 ± 0.52 µM, respectively. nih.gov The most active compound was (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one (compound 7), with an IC50 of 1.23 ± 0.37 µM. nih.govresearchgate.net This highlights the importance of substitutions at the C-2 and C-4 positions for potent tyrosinase inhibition. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. Research has shown that certain oxazolone derivatives possess urease inhibitory activity. researchgate.net For example, 4-(3,5-Dibromo-4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one was identified as a potent urease inhibitor against jack bean urease, with an IC50 of 65.3 µM and 82.5% inhibition. researchgate.net

Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). tandfonline.com Inhibition of MAGL is a therapeutic strategy for various conditions, including pain, inflammation, and neurodegenerative diseases. tandfonline.comtandfonline.com Several studies have identified 4-aryliden-2-methyloxazol-5(4H)-one derivatives as selective and reversible MAGL inhibitors. tandfonline.comnih.gov One such derivative, a para-fluoro compound (16b), exhibited a 69-fold selectivity for MAGL over the related enzyme FAAH, with an IC50 of 1.6 µM for MAGL and 111 µM for FAAH. tandfonline.comnih.gov Another study on terphenyl-2-methyloxazol-5(4H)-one derivatives identified a potent reversible MAGL inhibitor (compound 20b) with an IC50 of 348 nM. tandfonline.comsemanticscholar.org

Table 2: Enzyme Inhibition by this compound Derivatives

Enzyme Derivative IC50 Value Reference
Tyrosinase (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one 1.23 ± 0.37 µM nih.govresearchgate.net
Urease 4-(3,5-Dibromo-4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one 65.3 µM researchgate.net
MAGL 4-Aryliden-2-methyloxazol-5(4H)-one derivative (16b) 1.6 µM tandfonline.comnih.gov
MAGL Terphenyl-2-methyloxazol-5(4H)-one derivative (20b) 348 nM tandfonline.comsemanticscholar.org

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Several reviews have highlighted the anti-angiogenic potential of oxazolone derivatives. scispace.comajrconline.orgnih.govbiointerfaceresearch.com The ability of these compounds to interfere with the formation of new blood vessels makes them promising candidates for further investigation in the development of novel anticancer agents. nih.gov While the general class of oxazolones is recognized for this activity, specific studies focusing solely on the anti-angiogenic properties of the parent compound this compound are less common, with research tending to focus on its more complex derivatives.

Research as Biosensors and Photosensitive Compositions

Oxazolone derivatives are recognized for their potential use in the development of biosensors and photosensitive compositions. biointerfaceresearch.comajrconline.org These applications leverage the photophysical and photochemical properties of the oxazolone ring. ajrconline.org They have been investigated as synthons for creating biosensors, including those for detecting acetylcholine (B1216132) inhibitors, and as components in photosensitive devices for proteins. biointerfaceresearch.combiointerfaceresearch.com The electron-rich structure of oxazolones contributes to their utility in semiconductor devices and as electrophotographic photoreceptors. ajrconline.org

Applications in Medicinal Chemistry

The this compound structure is a prominent scaffold in medicinal chemistry and drug discovery. ontosight.aiturkjps.org Its derivatives have been synthesized and evaluated for a multitude of pharmacological effects. biointerfaceresearch.combohrium.com The versatility of the oxazolone ring allows it to act as a crucial intermediate in the synthesis of complex organic molecules and various biologically active compounds, including amino acids and peptides. lookchem.combiointerfaceresearch.comajrconline.org The biological activity of these derivatives can be significantly influenced by substitutions at the C-2 and C-4 positions of the oxazolone ring. bohrium.comajrconline.org

This compound and its derivatives are valuable building blocks in the development of new pharmaceutical agents. lookchem.com The core structure is a key intermediate for synthesizing a range of compounds with therapeutic potential. lookchem.combiointerfaceresearch.com For instance, the 4-aryliden-2-methyloxazol-5(4H)-one scaffold has been identified as a promising starting point for developing selective enzyme inhibitors. tandfonline.comnih.gov The ability to modify the oxazolone ring through various chemical reactions enables the creation of libraries of compounds for screening and development of new drugs. nih.gov

Derivatives of this compound have demonstrated a broad spectrum of therapeutic activities. These compounds have been investigated for their potential as:

Antimicrobial agents: Certain derivatives have shown significant activity against various bacterial and fungal strains, including Escherichia coli, Bacillus subtilis, and Candida albicans. ajrconline.orgfarmaciajournal.com

Anti-inflammatory agents: Oxazolone derivatives have been evaluated for their anti-inflammatory properties. ontosight.aibohrium.comresearchgate.net

Anticancer agents: Research has highlighted the potential of these compounds to inhibit the proliferation of cancer cells and induce apoptosis. ontosight.ainih.gov

Analgesic agents: Studies have indicated that some derivatives possess significant analgesic effects. rjme.ro

Antioxidant agents: Certain oxazolone derivatives have been shown to inhibit lipid peroxidation. turkjps.orgnih.govturkjps.org

Anti-HIV agents: The oxazolone scaffold has been explored for the development of compounds with anti-HIV activity. biointerfaceresearch.comajrconline.org

The following table summarizes the therapeutic potential of selected this compound derivatives.

Derivative ClassTherapeutic ApplicationKey Findings
4-Aryliden-2-methyloxazol-5(4H)-onesAnticancer, Enzyme InhibitionA derivative, compound 16b , showed a 69-fold selectivity as a MAGL inhibitor over FAAH and exhibited antiproliferative activity in cancer cells. tandfonline.comnih.gov
4-Arylmethylidene-2-phenyl-5-(4H)-oxazolonesAntibacterialCompounds showed potent activity against Bacillus subtilis and Escherichia coli. ajrconline.org
4-(substituted benzylidene)-2-p-tolyloxazole-5(4H)-onAntioxidantCompound E3 was a potent inhibitor of microsomal EROD activity (89% inhibition). turkjps.orgturkjps.org
Diaryl-sulfone containing oxazol-5(4H)-onesAnalgesicA derivative with a methoxy group was identified as the most active in the writhing test for analgesic activity. rjme.ro

Investigating Mechanisms of Biological Activity

The biological effects of this compound derivatives are attributed to their interactions with various biochemical pathways. The mechanism of action often involves the binding of the oxazolone compound to specific molecular targets like enzymes and receptors, thereby modulating their activity. The oxazole (B20620) ring and the substituents attached to it play a crucial role in these interactions.

Research into the mechanisms of action of this compound derivatives has identified several molecular targets and pathways. The benzylidene group present in many active derivatives can form interactions with biological targets, leading to the inhibition or activation of specific pathways. Molecular docking simulations have been employed to predict the binding of these compounds to targets involved in pain and inflammation, such as cyclooxygenase (COX) enzymes and transient receptor potential (TRP) channels. rjme.ro For instance, some derivatives are believed to exert their effects by interacting with enzymes and receptors, although the exact targets are still under investigation.

A key mechanism of action for many this compound derivatives is enzyme inhibition. nih.gov The oxazolone scaffold has been successfully utilized to design potent and selective inhibitors for various enzymes.

Monoacylglycerol Lipase (MAGL) Inhibition: The 4-aryliden-2-methyloxazol-5(4H)-one scaffold has been identified as a basis for developing selective and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. tandfonline.comnih.gov The integrity of the oxazolone ring was found to be crucial for this inhibitory activity. tandfonline.com

Tyrosinase Inhibition: Certain oxazolone derivatives have been reported as excellent inhibitors of tyrosinase, an enzyme involved in melanin synthesis. ajrconline.org For example, 2-methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one was found to be a potent inhibitor. ajrconline.org

Other Enzyme Inhibition: Oxazolone derivatives have also been investigated as inhibitors of other enzymes, including acyl carrier protein synthase (AcpS) and trypsin. ajrconline.orgnih.gov Furthermore, studies have explored their inhibitory effects on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) activity. turkjps.orgturkjps.org

The table below details the enzyme inhibitory activity of specific this compound derivatives.

DerivativeTarget EnzymeInhibitory Concentration (IC₅₀)
Compound 16b (a 4-aryliden-2-methyloxazol-5(4H)-one derivative)Monoacylglycerol Lipase (MAGL)1.6 µM tandfonline.comnih.gov
Compound 16b (a 4-aryliden-2-methyloxazol-5(4H)-one derivative)Fatty Acid Amide Hydrolase (FAAH)111 µM tandfonline.comnih.gov
2-methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one Tyrosinase1.23 ± 0.37 µM ajrconline.org
Anthranilate 4H-oxazol-5-one derivatives (10a-10c) Acyl carrier protein synthase (AcpS)0.27 µM - 1.5 µM ajrconline.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-5(4H)-oxazolone derivatives, and how do reaction conditions influence yields?

  • Methodology : The Erlenmeyer reaction is a classical approach, involving condensation of N-acylglycine derivatives (e.g., hippuric acid) with aldehydes in acetic anhydride and sodium acetate under reflux. Alternative methods use catalysts like dodecatungstophosphoric acid (H₃PW₁₂O₄₀) or SmCl₃/RuCl₃ in solvent-free conditions, improving yields to 85–95% . Optimization of catalyst loading (e.g., 0.4–0.6 g) and reaction time (7–10 hours) is critical for reproducibility .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

  • Methodology :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., vinyl protons at δ 7.6–8.0 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • LC-ESI-MS/MS or GC-EI-MS : Detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ or aryl groups) .
  • FTIR : Confirms C=O stretching (1750–1800 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

Q. How are intermediates like N-acyl-α-amino acids and α-acylamino ketones prepared for oxazolone synthesis?

  • Methodology : N-Acyl-α-alanine intermediates are synthesized by reacting acyl chlorides with α-alanine, followed by cyclodehydration using acetic anhydride. α-Acylamino ketones are generated via Friedel-Crafts alkylation of oxazolones with aromatic hydrocarbons .

Advanced Research Questions

Q. What mechanistic insights explain the cyclodehydration step in oxazolone formation?

  • Methodology : Cyclodehydration involves intramolecular nucleophilic attack of the carboxyl oxygen on the activated carbonyl carbon, facilitated by acetic anhydride acting as both solvent and dehydrating agent. Kinetic studies using TLC monitoring reveal a two-step mechanism: intermediate formation (30–60 minutes) followed by cyclization (2–4 hours) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.02 eV) and absorption spectra (λmax ~370 nm) by modeling π→π* transitions. These results align with experimental UV-Vis and cyclic voltammetry data, aiding in designing optoelectronic materials .

Q. What strategies optimize reaction conditions for solvent-free synthesis of oxazolones?

  • Methodology : Heterogeneous catalysts (e.g., H₃PW₁₂O₄₀) are screened via Design of Experiments (DoE) to balance temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (3–8 hours). Response surface methodology (RSM) identifies optimal parameters, reducing side products like hydrolyzed imidazolones .

Q. How are bioactivity assays (e.g., anticancer, antioxidant) designed for oxazolone derivatives?

  • Methodology :

  • Antioxidant : DPPH radical scavenging assays measure IC₅₀ values (e.g., 78–91% inhibition at 100 μM) .
  • Anticancer : MTT assays test cytotoxicity against cell lines (e.g., HepG2, MCF-7), with dose-response curves (1–100 μM) and apoptosis markers (e.g., caspase-3 activation) .

Q. What advanced analytical techniques quantify oxazolone-DNA adducts in oxidative stress studies?

  • Methodology : Capillary HPLC-ESI-MS/MS with ¹⁵N-labeled internal standards detects lesions like oxazolone (2–6 adducts/10⁷ guanines) in biological DNA. Isotope dilution ensures accuracy, minimizing artifacts during DNA isolation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.